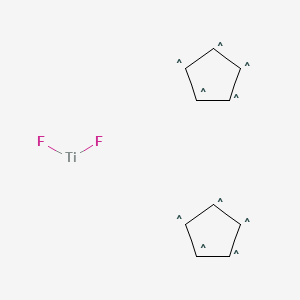
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(S-Cysteinyl)hydroquinone is a compound derived from the conjugation of hydroquinone and cysteine Hydroquinone is a well-known compound used in various applications, including skin lightening and as an intermediate in the synthesis of other chemicals Cysteine is an amino acid containing a thiol group, which allows it to form conjugates with other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Cysteinyl)hydroquinone typically involves the reaction of hydroquinone with cysteine. One common method is the Michael addition reaction, where cysteine reacts with hydroquinone in the presence of a base. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the conjugate.
Industrial Production Methods: Industrial production of 2-(S-Cysteinyl)hydroquinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-(S-Cysteinyl)hydroquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound back to its hydroquinone form.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the cysteinyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will regenerate hydroquinone.
Scientific Research Applications
2-(S-Cysteinyl)hydroquinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a model compound to study redox reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular redox balance.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in skin lightening formulations and as a treatment for hyperpigmentation disorders.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(S-Cysteinyl)hydroquinone involves its ability to undergo redox reactions. The thiol group of cysteine can interact with various molecular targets, including enzymes and proteins, modulating their activity. The compound can also scavenge reactive oxygen species, thereby exerting antioxidant effects. In the context of skin lightening, it inhibits the enzyme tyrosinase, which is involved in melanin synthesis, leading to reduced pigmentation.
Comparison with Similar Compounds
2-(S-Glutathionyl)hydroquinone: Another thiol conjugate of hydroquinone, which has similar antioxidant properties.
2-(S-Cysteinyl)dopa: A related compound involved in melanin synthesis, with applications in studying pigmentation disorders.
Uniqueness: 2-(S-Cysteinyl)hydroquinone is unique due to its specific combination of hydroquinone and cysteine, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
39484-07-6 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
PPIPYRLQCKPBQF-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)
![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)
